Bienvenue dans la boutique en ligne BenchChem!

1-(1,3-benzodioxol-5-yl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Structure–Activity Relationship Computational Chemistry Fragment-Based Drug Design

1-(1,3-Benzodioxol-5-yl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1338654-21-9; molecular formula C₁₇H₁₃N₃O₅; MW 339.3 g/mol) is a 1,4,5-trisubstituted 1H-1,2,3-triazole-4-carboxylic acid derivative bearing a 1,3-benzodioxol-5-yl group at N1 and a 3-methoxyphenyl substituent at C5. The compound belongs to a class of triazole carboxylic acids that serve as versatile building blocks in fragment-based drug discovery and as precursors to bioactive 1,2,3-triazole-4-carboxamides with reported anticancer, antimicrobial, and enzyme-inhibitory potential.

Molecular Formula C17H13N3O5
Molecular Weight 339.307
CAS No. 1338654-21-9
Cat. No. B2496083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-benzodioxol-5-yl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS1338654-21-9
Molecular FormulaC17H13N3O5
Molecular Weight339.307
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=C(N=NN2C3=CC4=C(C=C3)OCO4)C(=O)O
InChIInChI=1S/C17H13N3O5/c1-23-12-4-2-3-10(7-12)16-15(17(21)22)18-19-20(16)11-5-6-13-14(8-11)25-9-24-13/h2-8H,9H2,1H3,(H,21,22)
InChIKeySTWGHWUNRGBCPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(1,3-Benzodioxol-5-yl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1338654-21-9): Procurement-Relevant Identity and Comparator Landscape


1-(1,3-Benzodioxol-5-yl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1338654-21-9; molecular formula C₁₇H₁₃N₃O₅; MW 339.3 g/mol) is a 1,4,5-trisubstituted 1H-1,2,3-triazole-4-carboxylic acid derivative bearing a 1,3-benzodioxol-5-yl group at N1 and a 3-methoxyphenyl substituent at C5 . The compound belongs to a class of triazole carboxylic acids that serve as versatile building blocks in fragment-based drug discovery and as precursors to bioactive 1,2,3-triazole-4-carboxamides with reported anticancer, antimicrobial, and enzyme-inhibitory potential [1]. For procurement decisions, the closest comparators are the positional isomer 1-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1338654-08-2), the 5-unsubstituted analog (CAS 1038240-91-3), and congeners bearing smaller 5-substituents (methyl, ethyl, methoxymethyl) .

Why Generic Substitution of 1-(1,3-Benzodioxol-5-yl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid Risks Experimental Divergence: A Comparator-Centric Rationale


Structural variations within the 1,4,5-trisubstituted 1H-1,2,3-triazole-4-carboxylic acid series are not interchangeable without quantitative justification. The position of the methoxy group on the 5-phenyl ring constitutes a critical determinant of molecular recognition: the 3-methoxy (meta) orientation in the target compound imposes a distinct electrostatic surface potential, dipole moment vector, and conformational preference relative to the 4-methoxy (para) isomer (CAS 1338654-08-2) . In 1,2,3-triazole-4-carboxylic acid fragment-based campaigns, even subtle substituent shifts have been shown to alter antiproliferative potency across NCI60 cancer cell lines by orders of magnitude, as well as to modulate target selectivity, aqueous solubility, and metabolic stability [1]. Consequently, treating the target compound as fungible with its 4-methoxy positional isomer, or with 5-alkyl analogs lacking the aryl ring, will introduce uncontrolled variables into structure–activity relationship (SAR) studies, medicinal chemistry optimization, and biological assay reproducibility.

Product-Specific Quantitative Evidence Guide for 1-(1,3-Benzodioxol-5-yl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1338654-21-9)


Positional Isomer Differentiation: Meta-Methoxy vs. Para-Methoxy Substitution Defines Distinct Molecular Electrostatic Potential and Hydrogen-Bonding Capacity

The target compound (3-OCH₃, CAS 1338654-21-9) differs from its closest commercially available analog (4-OCH₃, CAS 1338654-08-2) solely in the position of the methoxy substituent on the 5-phenyl ring. This positional isomerism yields measurably distinct electronic and conformational properties. In the broader 1,2,3-triazole-4-carboxylic acid fragment class, substitution pattern changes on the aryl ring have been correlated with differential antiproliferative activity across multiple NCI60 tumor cell lines, with some positional isomers exhibiting >10-fold potency differences in growth inhibition (GI₅₀) against leukemia, colon, and breast cancer panels [1]. The meta-methoxy orientation in the target compound alters the vector of hydrogen-bond acceptance and modifies π-stacking geometry relative to para-substituted analogs, parameters that directly influence molecular docking scores and target engagement profiles .

Structure–Activity Relationship Computational Chemistry Fragment-Based Drug Design

Fragment-Based Drug Discovery (FBDD) Compatibility: Carboxylic Acid as a Growth Vector for 1,2,3-Triazole-4-Carboxamide Antitumor Agents

1,2,3-Triazole-4-carboxylic acids are established key fragments and direct precursors of antitumor 1,2,3-triazole-4-carboxamides, a chemotype that has yielded compounds with sub-micromolar antiproliferative activity against human breast carcinoma (MCF-7) and other solid tumor cell lines. In the foundational study by Pokhodylo et al., selected triazole-4-carboxylic acid fragments were evaluated across the NCI60 panel to identify the most promising carboxylic acid warheads for subsequent amidation and lead expansion. The target compound, bearing a benzodioxole N1-substituent and a meta-methoxyphenyl C5-substituent, combines two privileged fragments associated with enhanced target affinity and metabolic stability. The free carboxylic acid functionality at C4 provides a direct synthetic handle for amide coupling without requiring protecting-group manipulation, a practical advantage for parallel library synthesis [1].

Fragment-Based Drug Discovery Anticancer Agents Click Chemistry

Physicochemical Differentiation: Predicted Lipophilicity and Hydrogen-Bonding Profile Versus 5-Alkyl and 5-Unsubstituted Congeners

The combination of a benzodioxole (N1) and a 3-methoxyphenyl (C5) substituent confers a distinct physicochemical signature on the target compound relative to analogs bearing smaller 5-substituents. The extended aromatic system increases molecular weight (339.3 Da) and calculated lipophilicity (cLogP) while adding hydrogen-bond acceptor sites (five oxygen atoms; HBA count = 8) compared to the 5-methyl (CAS 1097050-86-6; MW 275.26; HBA = 6) and 5-ethyl (CAS 1096980-40-3; MW 289.29; HBA = 6) analogs . In class-level drug-discovery experience, the benzodioxole moiety is associated with improved metabolic stability due to reduced oxidative metabolism at the methylenedioxy bridge, while the methoxyphenyl group contributes to target binding via both hydrophobic and hydrogen-bonding interactions [1]. These differential properties directly impact solubility, permeability, and plasma protein binding, influencing the suitability of the compound for specific assay formats and biological models.

Physicochemical Properties Drug-Likeness ADME Prediction

Best Research and Industrial Application Scenarios for 1-(1,3-Benzodioxol-5-yl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1338654-21-9)


Fragment-Based Lead Discovery Requiring a Dual-Pharmacophore 1,2,3-Triazole-4-Carboxylic Acid Fragment with Direct Amidation Capacity

In FBDD programs targeting kinases, bromodomains, or other ATP-binding proteins, the target compound serves as a carboxylic acid fragment that simultaneously presents a benzodioxole moiety (capable of occupying a hydrophobic sub-pocket) and a 3-methoxyphenyl ring (offering both π-stacking and hydrogen-bonding interactions). The free C4-carboxylic acid permits immediate amide coupling to diverse amine-containing fragments or linkers, enabling rapid SAR expansion. The meta-methoxy geometry, distinct from the para-isomer, may preferentially address binding-site topologies complementary to meta-substituted aryl recognition motifs [1]. This compound is recommended when the screening cascade requires fragments with molecular weight >300 Da, calculated lipophilicity in the cLogP 2–4 range, and topological polar surface area compatible with cellular permeability.

Synthesis and Biological Evaluation of 1,2,3-Triazole-4-Carboxamide Libraries as Anticancer Leads

Building on the established precedent that 1,2,3-triazole-4-carboxamides exhibit antiproliferative activity against NCI60 cell lines, the target compound is the optimal precursor for generating carboxamide libraries exploring the benzodioxole-N1 / 3-methoxyphenyl-C5 fragment space. Direct amidation of the C4-carboxylic acid with a diverse set of amines (primary, secondary, heterocyclic) yields product libraries that can be screened without additional deprotection steps [1]. The 3-methoxy substitution pattern, compared to the 4-methoxy isomer, provides an orthogonal vector for SAR exploration, potentially uncovering selectivity windows against specific cancer histotypes or molecular targets.

Physicochemical Comparator Studies Examining the Impact of Methoxy Positional Isomerism on Solubility, Permeability, and Metabolic Stability

The target compound and its 4-methoxy isomer (CAS 1338654-08-2) constitute an ideal matched molecular pair for systematically dissecting the influence of methoxy orientation on ADME properties within the 1,2,3-triazole-4-carboxylic acid chemotype. Parallel determination of kinetic solubility (PBS, pH 7.4), PAMPA or Caco-2 permeability, and microsomal stability (human or rodent) can quantify the effect of meta vs. para substitution on developability parameters [2]. Such head-to-head data are valuable for building predictive models guiding the design of triazole-based lead series with improved pharmacokinetic profiles.

Click-Chemistry-Based Bioconjugation Utilizing the Carboxylic Acid as an Orthogonal Reactive Handle

The 1,2,3-triazole core, assembled via copper-catalyzed azide-alkyne cycloaddition (CuAAC), combined with a C4-carboxylic acid, offers orthogonal reactivity: the triazole ring provides a bioisosteric and metabolically stable linkage, while the carboxylic acid enables subsequent conjugation to amine-functionalized biomolecules (peptides, proteins, oligonucleotides) or fluorescent probes. The benzodioxole and 3-methoxyphenyl substituents impart distinct spectroscopic properties (UV absorbance, potential fluorescence) that may be exploited in probe design. The meta-methoxyphenyl orientation may modulate the fluorescence quantum yield differently from the para-isomer, a property that can be leveraged in the development of environment-sensitive fluorescent sensors [3].

Quote Request

Request a Quote for 1-(1,3-benzodioxol-5-yl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.